molecular formula C20H38O4 B106364 Dibutyl dodecanedioate CAS No. 15677-90-4

Dibutyl dodecanedioate

Cat. No.: B106364
CAS No.: 15677-90-4
M. Wt: 342.5 g/mol
InChI Key: PYWJUJAIGZXCMW-UHFFFAOYSA-N
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Description

Dibutyl dodecanedioate: is an organic compound with the molecular formula C20H38O4. It is an ester derived from dodecanedioic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with butanol. The reaction typically involves heating dodecanedioic acid with an excess of butanol in the presence of an acid catalyst such as sulfuric acid. The reaction mixture is refluxed until the desired ester is formed, and the product is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors may be used to maintain a steady production rate, and advanced purification techniques such as fractional distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Dibutyl dodecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed:

Scientific Research Applications

Dibutyl dodecanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which dibutyl dodecanedioate exerts its effects is primarily through its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their properties and affecting cellular processes. In industrial applications, its plasticizing effect is due to its ability to reduce intermolecular forces between polymer chains, increasing their flexibility .

Comparison with Similar Compounds

    Dodecanedioic acid: The parent compound from which dibutyl dodecanedioate is derived.

    Dibutyl sebacate: Another ester with similar plasticizing properties but derived from sebacic acid.

    Dibutyl adipate: An ester used in similar applications but with a shorter carbon chain length.

Uniqueness: this compound is unique due to its longer carbon chain, which provides enhanced flexibility and durability compared to shorter-chain esters. Its biocompatibility and low toxicity make it suitable for applications in medical and biodegradable materials .

Properties

IUPAC Name

dibutyl dodecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-5-17-23-19(21)15-13-11-9-7-8-10-12-14-16-20(22)24-18-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJUJAIGZXCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166126
Record name Dibutyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15677-90-4
Record name Dibutyl dodecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15677-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl dodecanedioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl dodecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl dodecanedioate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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